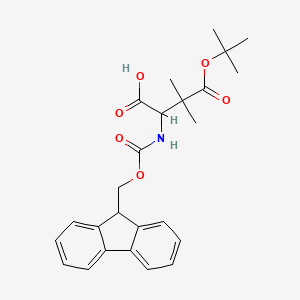

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid

Beschreibung

This compound is a derivative of butanoic acid featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amino group at position 2 and a tert-butoxy ester at position 4. The 3,3-dimethyl substituents confer steric hindrance, while the 4-oxo group enhances reactivity in peptide coupling reactions. Its primary applications include solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a base-labile protecting group, and the tert-butyl ester provides acid stability during deprotection steps . The molecular formula is C₂₅H₂₉NO₆ (calculated molecular weight: 463.5 g/mol), with a typical storage recommendation of 2–8°C in dry conditions to preserve stability .

Eigenschaften

CAS-Nummer |

1624260-23-6 |

|---|---|

Molekularformel |

C25H29NO6 |

Molekulargewicht |

439.5 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C25H29NO6/c1-24(2,3)32-22(29)25(4,5)20(21(27)28)26-23(30)31-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-20H,14H2,1-5H3,(H,26,30)(H,27,28) |

InChI-Schlüssel |

DJGFHXKITHLQAM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)C(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material Preparation

- Begin with a suitably protected aspartic acid or a related precursor that allows for modification at the β-position.

- The tert-butyl ester is introduced to protect the side chain carboxyl group, commonly via esterification with isobutylene under acidic conditions or using tert-butyl alcohol and an acid catalyst.

Fmoc Protection of the Amino Group

- The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent like dioxane or DMF.

- This step is typically performed at low temperature to avoid overreaction or decomposition.

- The Fmoc group protects the amino terminus during subsequent peptide coupling reactions.

Purification

- The crude product is purified using techniques such as recrystallization or chromatographic methods including silica gel chromatography or preparative high-performance liquid chromatography (HPLC).

- Purity is confirmed by analytical methods such as NMR, mass spectrometry, and HPLC.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Side Chain tert-butyl esterification | tert-Butanol, acid catalyst (e.g., H2SO4 or p-TsOH), reflux | Protects β-carboxyl group; mild acidic conditions preferred |

| Introduction of 3,3-dimethyl groups | Alkylating agent (e.g., methyl iodide) or dimethyl precursor | Requires inert atmosphere and dry solvents |

| Keto group formation | Oxidizing agent (e.g., PCC, Dess–Martin periodinane) | Controlled oxidation to avoid overoxidation |

| Fmoc protection | Fmoc-Cl, base (NaHCO3 or Et3N), solvent (DMF or dioxane), 0–25 °C | Reaction monitored by TLC; typically 1–3 hours |

| Purification | Silica gel chromatography or preparative HPLC | Solvent system optimized for compound polarity |

Research Findings and Optimization Notes

- Yield Optimization: Reaction yields depend heavily on the purity of starting materials and precise control of temperature and pH during the esterification and Fmoc protection steps.

- Stereochemical Integrity: The stereochemistry at the α-carbon is preserved by mild reaction conditions and use of enantiomerically pure starting materials.

- Stability: The tert-butyl ester and Fmoc groups provide stability to the molecule during storage and handling, with storage recommended at 2–8 °C in a dry environment to maintain >98% purity.

- Analytical Verification: NMR spectroscopy confirms the presence of the Fmoc group and the tert-butyl ester, while mass spectrometry confirms molecular weight. HPLC purity assays are standard for quality control.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Purpose | Key Challenges |

|---|---|---|---|

| Esterification of side chain | tert-butanol, acid catalyst | Protect β-carboxyl group | Avoid hydrolysis or over-esterification |

| Introduction of 3,3-dimethyl groups | Alkylation or use of dimethylated precursor | Install steric bulk | Controlling regioselectivity |

| Keto group formation | Mild oxidants (PCC, Dess–Martin) | Introduce 4-oxo functionality | Avoid overoxidation |

| Fmoc protection of amino group | Fmoc-Cl, base, DMF/dioxane, 0–25 °C | Protect amino terminus for peptide synthesis | Avoid multiple substitutions |

| Purification | Silica gel chromatography or HPLC | Obtain pure product | Separation of closely related impurities |

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the OtBu group can be removed using an acid like trifluoroacetic acid.

Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.

Common Reagents and Conditions:

Fmoc Removal: Piperidine in dimethylformamide (DMF).

OtBu Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed:

Fmoc Removal: Beta-dimethyl-Asp(OtBu)-OH.

OtBu Removal: Fmoc-beta-dimethyl-Asp-OH.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. The fluorenyl group enhances the lipophilicity and bioavailability of drugs, making it an attractive scaffold for designing new therapeutics.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, modifications to the fluorenyl moiety have been shown to improve selectivity towards cancer cells while reducing toxicity to normal cells. This is particularly relevant in the development of targeted therapies for cancers such as breast and prostate cancer.

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it a useful tool for probing biological mechanisms.

Case Study: Enzyme Inhibition

Studies have indicated that this compound can inhibit certain proteases involved in cancer progression. By understanding its interaction with these enzymes, researchers can develop more effective inhibitors that could lead to novel cancer treatments.

Drug Delivery Systems

Due to its favorable physicochemical properties, this compound is being explored as a component in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and stability of these formulations.

Case Study: Nanoparticle Formulations

Recent investigations have focused on incorporating this compound into nanoparticle systems for targeted drug delivery. These formulations have shown improved therapeutic efficacy and reduced side effects in preclinical models.

Data Tables

| Application Area | Description | Example Case Studies |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Anticancer agents targeting specific tumors |

| Biochemical Research | Enzyme inhibitor for metabolic studies | Inhibition of proteases related to cancer |

| Drug Delivery Systems | Enhances solubility and stability of drug formulations | Nanoparticle systems for targeted therapy |

Wirkmechanismus

The mechanism of action for Fmoc-beta-dimethyl-Asp(OtBu)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with other Fmoc-protected amino acids, differing primarily in substituents, protective groups, and stereochemistry. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Findings :

Steric and Electronic Effects: The 3,3-dimethyl groups in the target compound reduce conformational flexibility, enhancing regioselectivity in coupling reactions compared to linear analogs like the 4-benzyloxy derivative . Trifluorobutanoyl () and 4-(trifluoromethyl)phenyl () substituents introduce electron-withdrawing effects, improving resistance to enzymatic degradation .

Protective Group Compatibility: The tert-butoxy ester in the target compound is acid-stable but cleaved under strong acidic conditions (e.g., TFA), contrasting with benzyloxy esters (), which require hydrogenolysis . Methylated amino groups () reduce nucleophilicity, limiting their use in standard SPPS but enabling selective modifications .

Fluorinated analogs () exhibit enhanced bioavailability in preclinical models .

Synthetic Utility :

Biologische Aktivität

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid, often referred to as Fmoc-amino acid derivative, is a synthetic compound with significant implications in medicinal chemistry and biological research. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its stability and reactivity in peptide synthesis. Its molecular formula is , with a molecular weight of approximately 425.45 g/mol. The presence of the tert-butoxy group contributes to its lipophilicity, enhancing membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The Fmoc group provides protection during synthesis while facilitating interactions through hydrophobic and hydrogen bonding capabilities.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors influencing cellular signaling pathways.

Biological Activity

Research indicates that derivatives of fluorenylmethoxycarbonyl compounds exhibit various biological activities:

Antimicrobial Activity

Studies have demonstrated that related compounds can inhibit the growth of Mycobacterium tuberculosis, particularly through the inhibition of the InhA enzyme, which is essential for fatty acid biosynthesis in mycobacteria .

Anticancer Properties

Fluorenone derivatives have been identified as having potential anticancer activity. For instance, tilorone, a fluorenone derivative, has shown antineoplastic properties by inhibiting cancer cell proliferation .

Neuroactive Effects

Compounds containing piperidine or similar structures have been noted for their neuroactive properties, suggesting potential applications in treating neurological disorders.

Case Studies

- Inhibition of Mycobacterium tuberculosis : A series of studies focusing on fluorenyl derivatives revealed promising results against drug-resistant strains of M. tuberculosis, highlighting their potential as new therapeutic agents .

- Anticancer Activity : Research on fluorenones has shown that structural modifications can enhance their efficacy against various cancer cell lines, suggesting a pathway for developing novel anticancer drugs .

Data Table: Summary of Biological Activities

Q & A

Q. Comparative Analysis :

Q. Methodology :

- Perform SPR or ITC assays to measure binding affinity changes.

- Use MD simulations to predict conformational effects of substituents .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (classified as Acute Toxicity Category 4) .

Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .

Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .

Note : No carcinogenicity data exists; treat as a potential mutagen .

Advanced: How can researchers address discrepancies in mass spectrometry data due to adduct formation or isotopic interference?

Methodological Answer:

Adduct Suppression : Add 0.1% formic acid to ESI solutions to promote [M+H]⁺ ionization over sodium/potassium adducts .

High-Resolution MS : Use HRMS (Orbitrap or TOF) with <3 ppm mass accuracy to distinguish isotopic peaks (e.g., ¹³C vs. CH₃ groups) .

MS/MS Fragmentation : Compare fragment patterns with synthetic standards to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.